4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid
Overview
Description
RO5101576 is a small molecule drug developed by Roche Holding AG. It is a potent antagonist of the leukotriene B4 receptor, specifically targeting both BLT1 and BLT2 receptors. This compound is primarily being investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma .
Preparation Methods
The synthetic route for RO5101576 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C36H38O8S and a molecular weight of 630.75 g/mol .
Chemical Reactions Analysis
RO5101576 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: RO5101576 can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
RO5101576 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the leukotriene B4 receptor and its role in various biological processes.
Biology: The compound is used to investigate the mechanisms of inflammation and immune response, particularly in the context of respiratory diseases.
Medicine: RO5101576 is being explored as a potential therapeutic agent for treating asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury/acute respiratory distress syndrome (ALI/ARDS).
Mechanism of Action
RO5101576 exerts its effects by antagonizing the leukotriene B4 receptor, specifically targeting both BLT1 and BLT2 receptors. This antagonism inhibits leukotriene B4-evoked calcium mobilization in HL-60 cells and chemotaxis of human neutrophils. The compound significantly attenuates leukotriene B4-evoked pulmonary eosinophilia in guinea pigs and inhibits allergen and ozone-evoked pulmonary neutrophilia in non-human primates .
Comparison with Similar Compounds
RO5101576 is unique in its dual antagonism of both BLT1 and BLT2 receptors, which sets it apart from other leukotriene B4 receptor antagonists. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist used for similar indications.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma. RO5101576’s dual receptor antagonism provides a broader range of therapeutic effects compared to these single receptor antagonists.
Properties
Molecular Formula |
C36H38O8S |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-[3-[6-[3-(1,3-benzodioxol-5-yl)-5-thiophen-3-ylphenoxy]hexyl]-2-(2-carboxyethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40) |
InChI Key |
SRPFDFNVILUDAI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(6-(3-benzo(1,3)dioxol-5-yl-5-thiophen-3-ylphenoxy)hexyl)-2-(2-carboxyethyl)phenoxy)butyric acid RO 5101576 RO-5101576 RO5101576 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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